Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl 4-(2-chloroethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2/c16-9-6-13-7-10-17(11-8-13)15(18)19-12-14-4-2-1-3-5-14/h1-5,13H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSGEEGSMIXADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCl)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate typically involves the reaction of 4-(2-chloroethyl)piperidine with benzyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or amines in solvents like ethanol or water.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of substituted piperidine derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Chemistry: Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, it is used to study the effects of piperidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., -SO₂Cl, -Cl): Enhance reactivity for substitutions but may increase toxicity .
- Electron-Donating Groups (e.g., -NH₂, morpholinyl): Improve stability but require protective strategies (e.g., Boc protection) .
- Bulkier Substituents (e.g., pyridinylmethyl): Lower yields in coupling reactions due to steric hindrance .
Physical and Toxicological Profiles
Inference for Target Compound :
- Molecular Weight: Estimated ~295.80 g/mol (C₁₅H₁₈ClNO₂).
- Hazards : Likely irritant (skin/eyes) due to chloroethyl group; requires precautions akin to and .
Biological Activity
Benzyl 4-(2-chloroethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its structural characteristics and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, synthetic routes, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₅H₁₈ClN O₂ and a molecular weight of 291.76 g/mol. It features a piperidine ring substituted with a benzyl group and a chloroethyl moiety, which may influence its pharmacological properties and reactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Neurotransmitter Interaction : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways involved in neurological disorders.
- Antimicrobial Properties : Some derivatives of piperidine compounds have shown antifungal and antitrichomonal activities, indicating potential applications in treating infections .
- Cytotoxicity : Certain piperidine derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may exhibit similar properties .
Study on Antimicrobial Activity
A study focused on the antimicrobial properties of piperidine derivatives reported that several compounds irreversibly immobilized sperm cells at minimal effective concentrations (MEC) ranging from 0.06 to 0.31 mM. This suggests that this compound could have significant spermicidal activity, which may be attributed to its ability to bind to sulfhydryl groups in biological systems .
Cancer Cell Line Evaluation
Another investigation assessed the cytotoxicity of various piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that modifications in the piperidine structure led to enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin. This highlights the potential for this compound in cancer therapy through structural optimization .
Synthetic Routes
This compound can be synthesized through several methods, often involving the alkylation of piperidine derivatives with chloroethyl groups. The following table summarizes some synthetic approaches:
| Synthetic Method | Description |
|---|---|
| Alkylation Reaction | Involves the reaction of piperidine with chloroethyl derivatives under basic conditions. |
| Grignard Reaction | Utilizes Grignard reagents to introduce the benzyl group into the piperidine framework. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
